molecular formula C21H28N4O3 B12236827 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine

Cat. No.: B12236827
M. Wt: 384.5 g/mol
InChI Key: XTAHRUKGEWREHQ-UHFFFAOYSA-N
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Description

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a combination of cyclopropyl, imidazo[1,2-b]pyridazin, oxane, and piperidine moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazin core, the introduction of the cyclopropyl group, and the coupling with the oxane-2-carbonyl piperidine moiety. Common synthetic routes may involve:

    Formation of the Imidazo[1,2-b]pyridazin Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Coupling with Oxane-2-carbonyl Piperidine: This step may involve nucleophilic substitution or coupling reactions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl derivatives: These compounds share the imidazo[1,2-b]pyridazin core and may have similar biological activities.

    Oxane-2-carbonyl piperidine derivatives: These compounds feature the oxane-2-carbonyl piperidine moiety and may exhibit comparable chemical reactivity.

Uniqueness

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine is unique due to its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone

InChI

InChI=1S/C21H28N4O3/c26-21(18-3-1-2-12-27-18)24-10-8-15(9-11-24)14-28-20-7-6-19-22-17(16-4-5-16)13-25(19)23-20/h6-7,13,15-16,18H,1-5,8-12,14H2

InChI Key

XTAHRUKGEWREHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5

Origin of Product

United States

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